N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
This compound is a benzothiazole-thiophene hybrid featuring a 6-fluoro-substituted benzo[d]thiazole ring, a thiophene-2-carboxamide core, and a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Benzothiazole derivatives are widely explored for their antimicrobial, antitumor, and central nervous system (CNS) activities, with structural modifications dictating specificity and potency .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS2.ClH/c1-20(2)8-4-9-21(16(22)14-5-3-10-23-14)17-19-13-7-6-12(18)11-15(13)24-17;/h3,5-7,10-11H,4,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGVJYKBTGBUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on current research.
Chemical Structure and Properties
The molecular formula of this compound is C18H22ClN3O2S, with a molecular weight of approximately 379.9 g/mol. Its structure features a dimethylamino propyl group and a fluorinated benzothiazole moiety, which are critical for its biological activity. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmacological applications.
Biological Activity Overview
Research indicates that compounds similar to N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibit significant antibacterial, antifungal, and anticancer properties. The unique combination of functional groups in this compound enhances its ability to penetrate biological membranes and interact with cellular targets.
Antibacterial Activity
The compound has shown promising antibacterial properties, particularly against Gram-positive bacteria such as Clostridioides difficile. The dimethylamino group is believed to facilitate membrane permeability, allowing for enhanced uptake into bacterial cells. Studies have demonstrated that related benzothiazole derivatives possess similar antibacterial effects, indicating a potential for development as antimicrobial agents.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-(6-methylbenzo[d]thiazol-2-yl)benzamide | Methyl group instead of fluorine | Moderate antibacterial activity |
| N-(3-(dimethylamino)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)benzamide | Chlorine substituent | Antimicrobial properties |
| N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide | Fluorinated benzothiazole | Significant antibacterial activity |
Anticancer Properties
In addition to its antibacterial effects, this compound has been investigated for its potential anticancer activity. Research has shown that benzothiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on similar compounds have indicated effectiveness against lung cancer cell lines such as A549 and HCC827, with IC50 values in the low micromolar range .
The biological activity of N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is attributed to several mechanisms:
- Membrane Disruption : The dimethylamino group enhances the compound's ability to disrupt bacterial membranes, leading to cell death.
- Enzyme Inhibition : The benzothiazole moiety can interact with specific enzymes and receptors within cells, inhibiting their function and leading to reduced cell viability in cancerous tissues.
- DNA Binding : Some studies suggest that related compounds bind to DNA, interfering with replication and transcription processes.
Case Studies and Research Findings
- Antibacterial Efficacy : In vitro studies have demonstrated that the compound exhibits a minimum inhibitory concentration (MIC) of 50 μg/mL against several bacterial strains, highlighting its potential as an effective antimicrobial agent .
- Antitumor Activity : In assays involving human lung cancer cell lines, compounds structurally related to this one showed significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs 3D) .
- Comparative Studies : A comparative analysis of various benzothiazole derivatives revealed that those with fluorinated substituents tend to exhibit enhanced biological activities compared to their non-fluorinated counterparts.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
(a) Benzothiazole Substituents
- Target Compound : 6-fluoro substitution on the benzothiazole ring. Fluorine’s electron-withdrawing nature enhances metabolic stability and membrane permeability compared to bulkier groups like trifluoromethyl (e.g., compounds: 6-trifluoromethylbenzothiazole derivatives) .
- Compound : 6-nitro substitution. Nitro groups are strongly electron-withdrawing but may confer higher reactivity or toxicity, limiting therapeutic utility .
- Compound: 4-methoxy substitution.
(b) Amide Linker and Core
- Target Compound: Thiophene-2-carboxamide.
- Compound : 3-phenylpropanamide. A bulkier aliphatic chain may reduce solubility but increase hydrophobic interactions .
- Compounds : Acetamide derivatives with varied phenyl groups. Simpler acetamide linkers may reduce synthetic complexity but offer fewer sites for target engagement .
(c) Side Chains
- Target Compound: Dimethylaminopropyl group. The tertiary amine facilitates salt formation (hydrochloride) and may interact with acidic residues in target proteins.
- Compound: (4-chlorophenyl)thio group. Chlorine’s hydrophobicity and sulfur’s polarizability could enhance binding in non-polar environments .
Physicochemical and Pharmacokinetic Implications
Key Differentiators and Advantages of the Target Compound
Balanced Lipophilicity : The 6-fluoro and thiophene combination optimizes membrane permeability without excessive hydrophobicity.
Enhanced Solubility : Hydrochloride salt formulation addresses a common limitation of benzothiazole derivatives.
Synthetic Flexibility: The dimethylaminopropyl side chain allows for further derivatization to fine-tune activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
